molecular formula C12H9NO2 B13591733 1-Isocyanato-2-methoxynaphthalene

1-Isocyanato-2-methoxynaphthalene

Cat. No.: B13591733
M. Wt: 199.20 g/mol
InChI Key: PUTXCPSKYNMRJK-UHFFFAOYSA-N
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Description

1-Isocyanato-2-methoxynaphthalene is an aromatic compound belonging to the naphthalene family It is characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with dimethyl carbonate in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide. The reaction is carried out in a dilute alkaline solution at temperatures ranging from 60 to 85°C, followed by vacuum distillation .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation, oxidation carbonylation, and urea methods, which offer safer and more environmentally friendly production routes .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Amino-naphthalenes

    Substitution: Various substituted naphthalenes

Scientific Research Applications

1-Isocyanato-2-methoxynaphthalene has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of polyurethanes and other polymers.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methoxynaphthalene involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group reacts with these nucleophiles to form carbamates or ureas. This reaction is often catalyzed by metal catalysts, which lower the activation energy and increase the reaction rate .

Comparison with Similar Compounds

  • 1-Isocyanato-2-methyl-naphthalene
  • 1-Isocyanato-2-ethoxy-naphthalene
  • 1-Isocyanato-2-hydroxy-naphthalene

Comparison: 1-Isocyanato-2-methoxynaphthalene is unique due to the presence of the methoxy group, which influences its reactivity and solubility. Compared to its analogs, it may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1-isocyanato-2-methoxynaphthalene

InChI

InChI=1S/C12H9NO2/c1-15-11-7-6-9-4-2-3-5-10(9)12(11)13-8-14/h2-7H,1H3

InChI Key

PUTXCPSKYNMRJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)N=C=O

Origin of Product

United States

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